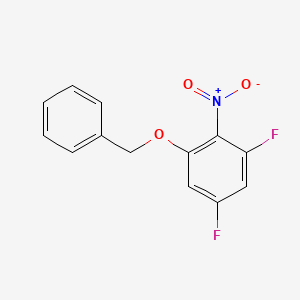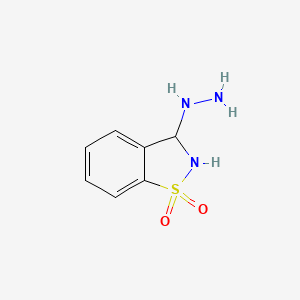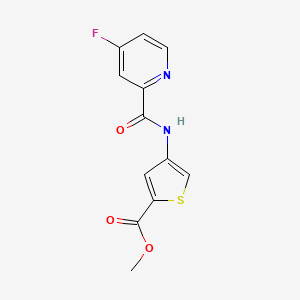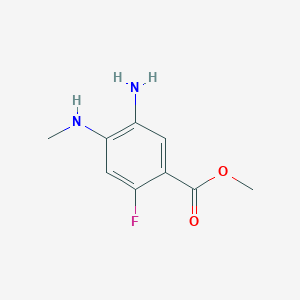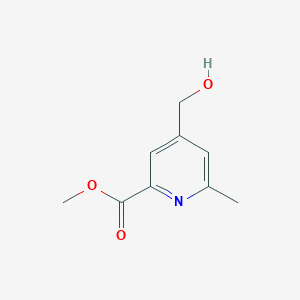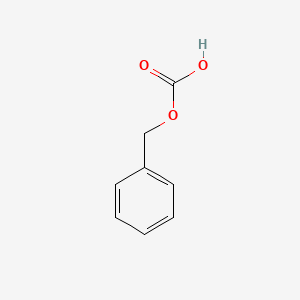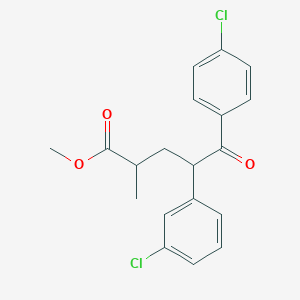
Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester
Descripción general
Descripción
Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester is an organic compound with a complex structure featuring chlorinated phenyl groups and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with 4-chlorobenzyl cyanide in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the methyl ester group and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the phenyl rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical compound or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chlorinated phenyl esters and related organic molecules with similar structural features .
Uniqueness
Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-alpha-methyl-delta-oxo-, methyl ester is unique due to its specific arrangement of chlorinated phenyl groups and the presence of a methyl ester functional group
Propiedades
Fórmula molecular |
C19H18Cl2O3 |
|---|---|
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
methyl 4-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methyl-5-oxopentanoate |
InChI |
InChI=1S/C19H18Cl2O3/c1-12(19(23)24-2)10-17(14-4-3-5-16(21)11-14)18(22)13-6-8-15(20)9-7-13/h3-9,11-12,17H,10H2,1-2H3 |
Clave InChI |
KPTCPWXGZCUTTR-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C1=CC(=CC=C1)Cl)C(=O)C2=CC=C(C=C2)Cl)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

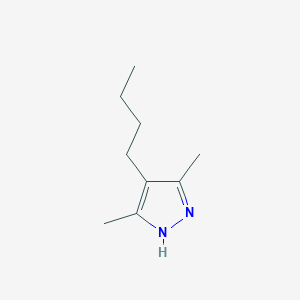
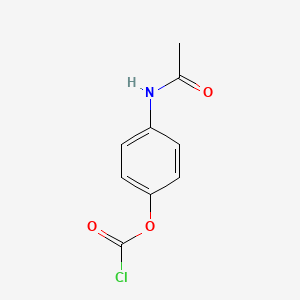
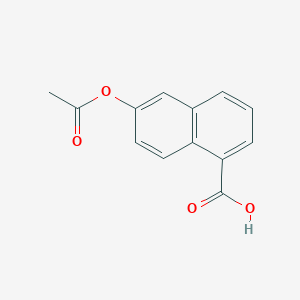
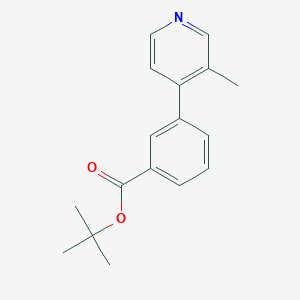
![tert-Butyl (1S,9S)-9-amino-6,10-dioxooctahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B8390269.png)
